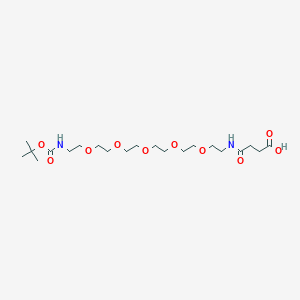![molecular formula C11H21FN2 B13712091 cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with a fluoropyrrolidine moiety
Preparation Methods
The synthesis of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-3-fluoropyrrolidine.
Reaction Conditions: The cyclohexanone undergoes a reductive amination reaction with (S)-3-fluoropyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety is known to enhance binding affinity and selectivity towards certain biological targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can be compared with similar compounds such as:
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine: This compound has a similar structure but features a piperidine ring instead of a cyclohexane ring.
trans-4-methylcyclohexylamine: This compound differs in the position and configuration of the substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21FN2 |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-[(3-fluoropyrrolidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c12-10-5-6-14(8-10)7-9-1-3-11(13)4-2-9/h9-11H,1-8,13H2 |
InChI Key |
VJMKWDHPKYJOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC(C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



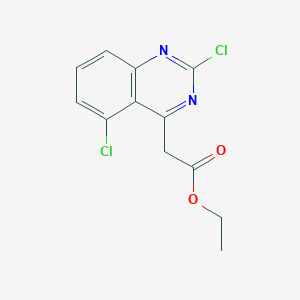
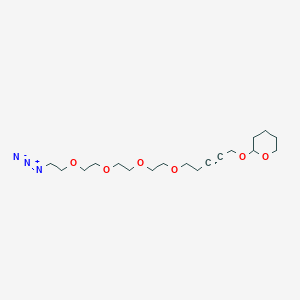
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
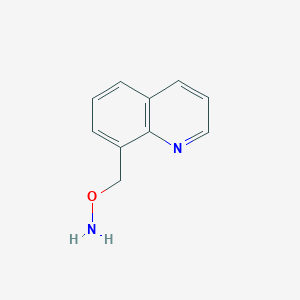
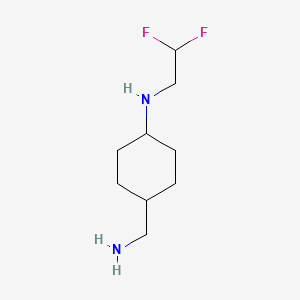
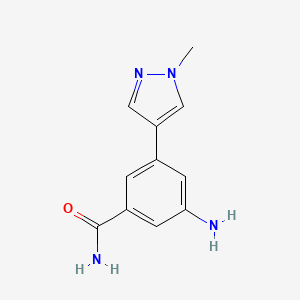
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
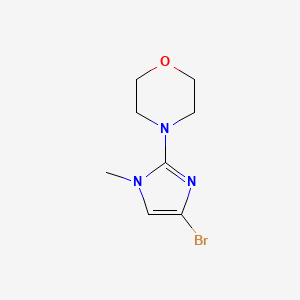
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
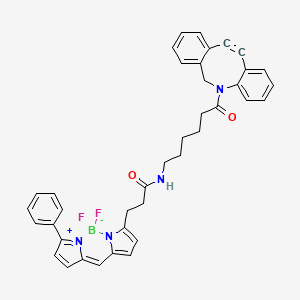
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
